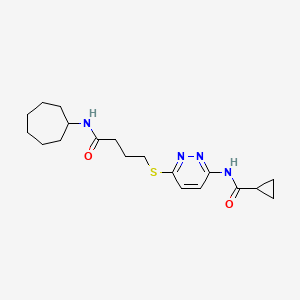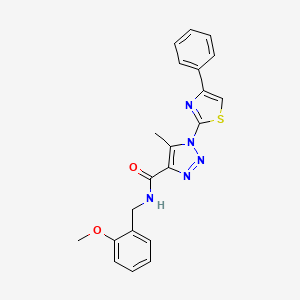
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H28N4O2S and its molecular weight is 376.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Azab et al. (2016) explores the synthesis of linear dipeptide pyridine and macrocyclic pentaazapyridine derivatives starting from 3,5-bis[N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)]pyridinecarboxamide. Some synthesized compounds were screened as antimicrobial agents, indicating potential applications in developing new antimicrobial compounds (Azab, Flefel, Sabry, & Amr, 2016).
Anticancer and α-Glucosidase Inhibitory Activities
Al-Majid et al. (2019) describe the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide through a double Michael addition reaction. This study evaluates the anticancer activities of the synthesized compounds on several cancer cell lines, revealing significant anticancer activities. Moreover, the study includes an in silico study to elucidate the binding mode of the active compounds, suggesting potential applications in cancer research and enzyme inhibition (Al-Majid, Islam, Atef, El-Senduny, Badria, Elshaier, Ali, Barakat, & Motiur Rahman, 2019).
Synthesis of Heterocyclic Compounds
A study by Ibrahim and Behbehani (2014) establishes a general route for synthesizing a novel class of pyridazin-3-one derivatives. This research highlights the versatility of these compounds in synthesizing fused azines, indicating their utility in various chemical syntheses and potential biological applications (Ibrahim & Behbehani, 2014).
Mechanism of Action
- Srinivasarao, S., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12484–12494
- Pandeya, S. N., et al. (2011). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 20(10), 1609–1629
properties
IUPAC Name |
N-[6-[4-(cycloheptylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c24-17(20-15-6-3-1-2-4-7-15)8-5-13-26-18-12-11-16(22-23-18)21-19(25)14-9-10-14/h11-12,14-15H,1-10,13H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANRWPWDPZNIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)


![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)

![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)



![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2416053.png)